3-Bromo-6-cyano-2-nitrobenzoic acid
Description
3-Bromo-6-cyano-2-nitrobenzoic acid is a polyfunctional aromatic compound characterized by three distinct substituents on a benzoic acid backbone:
- Bromine at position 3 (meta to the carboxylic acid group),
- Cyano (-CN) at position 6 (para to bromine),
- Nitro (-NO₂) at position 2 (ortho to the carboxylic acid).
Properties
IUPAC Name |
3-bromo-6-cyano-2-nitrobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrN2O4/c9-5-2-1-4(3-10)6(8(12)13)7(5)11(14)15/h1-2H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFEMHGXMCMISMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C#N)C(=O)O)[N+](=O)[O-])Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-6-cyano-2-nitrobenzoic acid typically involves multi-step organic reactions. One common method is the nitration of 3-bromo-2-cyanobenzoic acid, which introduces the nitro group into the aromatic ring. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as catalysts, and the reaction is carried out under controlled temperature to prevent over-nitration .
Industrial Production Methods
In industrial settings, the production of 3-Bromo-6-cyano-2-nitrobenzoic acid may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-6-cyano-2-nitrobenzoic acid undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The bromine and nitro groups on the aromatic ring make it susceptible to electrophilic substitution reactions.
Nucleophilic Substitution: The cyano group can participate in nucleophilic substitution reactions, where nucleophiles replace the cyano group under basic conditions.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents like bromine, chlorine, and nitric acid are used under acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Nucleophilic Substitution: Strong bases like sodium hydroxide or potassium hydroxide.
Major Products Formed
Reduction: 3-Bromo-6-cyano-2-aminobenzoic acid.
Nucleophilic Substitution: Various substituted benzoic acids depending on the nucleophile used.
Scientific Research Applications
3-Bromo-6-cyano-2-nitrobenzoic acid is utilized in several scientific research fields:
Mechanism of Action
The mechanism of action of 3-Bromo-6-cyano-2-nitrobenzoic acid in biological systems involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The bromine and cyano groups also contribute to its reactivity and binding affinity to target molecules .
Comparison with Similar Compounds
Data Tables
Table 1: Physical and Chemical Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Functional Groups |
|---|---|---|---|---|
| 3-Bromo-6-cyano-2-nitrobenzoic acid | C₈H₃BrN₂O₄ | 271.02 | Not reported | -Br, -CN, -NO₂, -COOH |
| 2-Bromo-6-nitrobenzoic acid | C₇H₄BrNO₄ | 246.03 | 128 | -Br, -NO₂, -COOH |
| 3-Bromo-6-fluoro-2-nitrobenzoic acid | C₇H₃BrFNO₄ | 248.00 | Not reported | -Br, -F, -NO₂, -COOH |
| 2-Bromo-3-nitrobenzoic acid | C₇H₄BrNO₄ | 246.03 | 85 (conflicting) | -Br, -NO₂, -COOH |
Research Findings and Trends
- Acidity Trends: The target compound’s acidity surpasses analogues due to synergistic EWGs (-NO₂, -CN, -COOH). Fluorinated variants exhibit lower acidity but better membrane permeability .
- Synthetic Utility: The cyano group in 3-bromo-6-cyano-2-nitrobenzoic acid facilitates nucleophilic substitution, enabling access to heterocycles (e.g., triazoles, tetrazoles) .
- Thermal Stability : Nitro groups at ortho positions (as in the target compound) reduce thermal stability compared to para-substituted isomers .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
